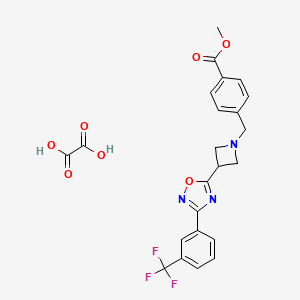
Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a useful research compound. Its molecular formula is C23H20F3N3O7 and its molecular weight is 507.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have analgesic properties
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For compounds with analgesic properties, the result might be a reduction in the perception of pain .
Biological Activity
Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈F₃N₃O₄
- Molecular Weight : 393.35 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity. The oxadiazole moiety is known for its role in modulating various biological pathways, particularly in anti-inflammatory and anticancer activities.
Biological Activity Overview
Research has indicated that the compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of similar structure have shown promise against viruses such as HIV and HCV due to their ability to inhibit viral replication mechanisms .
- Antitumor Properties : Compounds with similar structural features have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .
- Anti-inflammatory Effects : The oxadiazole ring is often associated with anti-inflammatory properties, which may be relevant for treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
A study on related compounds demonstrated significant inhibition of hepatitis C virus (HCV) replication in vitro. The most potent derivatives exhibited EC50 values ranging from 0.015 to 0.083 μM, indicating strong antiviral potential .
Antitumor Activity
In vitro assays using various human cancer cell lines (e.g., breast, lung) showed that compounds with similar structures could induce apoptosis and inhibit cell proliferation. For instance, one study reported an IC50 value of 0.044 μM for a related compound against a breast cancer cell line .
Data Tables
Properties
IUPAC Name |
methyl 4-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.C2H2O4/c1-29-20(28)14-7-5-13(6-8-14)10-27-11-16(12-27)19-25-18(26-30-19)15-3-2-4-17(9-15)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZKDFCHOMVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














